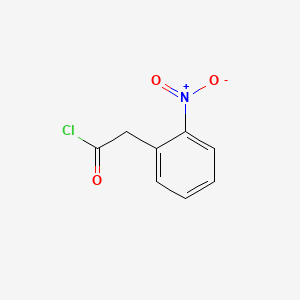
3-Methoxycarbonylphenyl isothiocyanate
Vue d'ensemble
Description
3-Methoxycarbonylphenyl isothiocyanate is a chemical compound that has been studied in various contexts due to its interesting reactivity and potential for forming heterocyclic compounds. The molecule consists of a phenyl group substituted with a methoxycarbonyl group and an isothiocyanate group, which is known for its reactivity with amines and other nucleophiles .
Synthesis Analysis
The synthesis of compounds related to 3-methoxycarbonylphenyl isothiocyanate often involves reactions with amines. For instance, the reaction of o-methoxycarbonylphenyl isothiocyanate with diamines leads to the formation of tetrahydroquinazolinones, which are heterocyclic compounds with potential biological activity . Additionally, the reaction of o-methoxycarbonylphenyl isothiocyanate with primary alkylamines yields mercapto-quinazolinone derivatives through thiocarbamylation followed by intramolecular acylation .
Molecular Structure Analysis
The molecular structure of compounds related to 3-methoxycarbonylphenyl isothiocyanate has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a compound synthesized from isothiochroman-4-one and benzaldehyde, which contains a methoxy group on the phenyl ring, was determined and showed non-planar geometry stabilized by intramolecular hydrogen bonding . Similarly, the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones was investigated, revealing the solid-state arrangement of the molecules .
Chemical Reactions Analysis
The reactivity of isothiocyanates, including those with methoxyphenyl groups, has been explored in various studies. Isothiocyanates react with antiaromatic pentaphenylborole to form heterocyclic compounds with unusual structures, such as seven-membered BNC5 rings and fused bicyclic systems . Additionally, the cycloaddition reactions of isothiocyanates with other reactive intermediates, such as carbonyl ylides, lead to the formation of complex heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenyl isothiocyanates and related compounds are influenced by their molecular structure. The electronic structure and intramolecular interactions of methoxyphenol isomers, which share a similar methoxy substitution pattern, have been studied using X-ray photoelectron spectroscopy and quantum mechanical calculations. These studies provide insights into the effects of conformation on binding energies and the relaxation energy of different groups within the molecules . Such information is crucial for understanding the reactivity and stability of these compounds.
Applications De Recherche Scientifique
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They also serve as valuable platforms for versatile transformations in synthetic chemistry . The synthesis of isothiocyanates has attracted the attention of biologists and chemists, and recent advancements in their synthesis have been categorized into three types based on the starting materials and functional groups .
Moreover, isothiocyanates have shown marked beneficial/therapeutic properties for human health . They are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales . The antimicrobial activity of isothiocyanates against foodborne and plant pathogens has been well documented .
-
Food Preservation : Isothiocyanates have been found to reduce oxidative stress and act as indirect antioxidants as well as antimicrobials . Due to their antimicrobial properties, isothiocyanates incorporated food packaging films have become popular in the last decade . They are generally regarded as safe (GRAS) compounds and hence are allowed to be added to the food as preservatives .
-
Pharmacological Applications : Isothiocyanates possess anti-cancer, anti-inflammatory, and neuroprotective properties . Therefore, they have received attention from researchers for their possible application in the pharmacological industry .
-
Extension of Shelf Life of Dairy Products : Isothiocyanates are known to act as substrates to activate lactoperoxidases (LPO) for extension of shelf life of dairy products due to its bactericidal and bacteriostatic properties .
-
Biopesticides : Isothiocyanates have been found to have biopesticidal properties . They are produced by plants as a defense mechanism against microbial and pest infections . Therefore, they can be used as biopesticides in agriculture .
-
Additive in Mayonnaise : Isothiocyanates have been used as an additive in mayonnaise due to their antimicrobial properties . They help in preserving the mayonnaise and extending its shelf life .
-
Food Packaging : Isothiocyanates have been used in food packaging materials . They are incorporated into the packaging films to provide antimicrobial properties, thereby helping in preserving the food and extending its shelf life .
Propriétés
IUPAC Name |
methyl 3-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-3-2-4-8(5-7)10-6-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXFZEJJHPUMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185176 | |
| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycarbonylphenyl isothiocyanate | |
CAS RN |
3125-66-4 | |
| Record name | Benzoic acid, 3-isothiocyanato-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3125-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3125-66-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1295251.png)











